molecular formula C10H12ClNO2 B13568825 Ethyl 2-amino-2-(3-chlorophenyl)acetate

Ethyl 2-amino-2-(3-chlorophenyl)acetate

Cat. No.: B13568825
M. Wt: 213.66 g/mol
InChI Key: JFLGCPZSHNZKDX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ethyl 2-amino-2-(3-chlorophenyl)acetate (CAS: Not explicitly listed; related hydrochloride salt: 1379312-86-3 ) is an α-amino ester derivative featuring a 3-chlorophenyl substituent. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol (calculated). The compound is typically synthesized via nucleophilic substitution or condensation reactions involving ethyl 2-chloroacetoacetate and arylhydrazines or diazonium salts .

Applications This compound serves as a key intermediate in medicinal chemistry for synthesizing heterocyclic frameworks, such as triazolopyrazinones and imidazo[4,5-b]pyridines . Its hydrochloride salt form enhances solubility for further derivatization .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-amino-2-(3-chlorophenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3

InChI Key

JFLGCPZSHNZKDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the nucleophilic attack of 3-chloroaniline on ethyl bromoacetate, facilitating the formation of the target compound through substitution at the electrophilic carbon adjacent to the ester group.

Reaction Scheme:

$$ \text{Ethyl bromoacetate} + \text{3-chloroaniline} \rightarrow \text{Ethyl 2-amino-2-(3-chlorophenyl)acetate} $$

Reaction Conditions:

  • Solvent: Ethanol (commonly used for its polarity and ability to dissolve both reactants)
  • Base: Potassium carbonate or sodium hydride (to deprotonate the amine and enhance nucleophilicity)
  • Temperature: Reflux at approximately 80°C
  • Reaction Time: 4–6 hours

Procedure:

  • Dissolve ethyl bromoacetate in ethanol.
  • Add 3-chloroaniline and potassium carbonate.
  • Reflux the mixture under stirring for several hours.
  • Filter off inorganic salts and purify the product via recrystallization or chromatography.

Advantages:

  • High yield (~70-85%)
  • Mild reaction conditions
  • Straightforward purification

Synthesis via Esterification and Subsequent Amination

Step 1: Esterification of 3-Chlorophenylacetic Acid

  • React 3-chlorophenylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid.
  • Conditions: Reflux at 60–70°C for 4–6 hours.
  • Outcome: Ethyl 3-chlorophenylacetate.

Step 2: Amination of Ethyl 3-Chlorophenylacetate

  • Convert the ester to the corresponding amino derivative via nucleophilic substitution.
  • React with ammonia or an amine source (e.g., ammonium hydroxide) under pressure or elevated temperature.
  • Conditions: Heating at 100°C in a sealed vessel.

Step 3: Final Conversion to this compound

  • The amino group introduced can be further functionalized to obtain the target compound, possibly via a reductive amination or direct substitution.

Note:

This route is more complex and less direct but allows for better control over functional group transformations and purity.

Industrial-Scale Synthesis Using Continuous Flow Reactors

Recent advancements have employed continuous flow chemistry for scalable synthesis, improving yield and safety. This involves:

  • Continuous addition of ethyl bromoacetate and 3-chloroaniline in a controlled flow system.
  • Use of organic solvents like ethanol or acetonitrile.
  • Catalytic bases such as potassium carbonate.
  • Purification via in-line chromatography or recrystallization.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Advantages
1. Nucleophilic Substitution Ethyl bromoacetate, 3-chloroaniline Potassium carbonate Ethanol Reflux at 80°C, 4–6 hrs 70–85% Simple, high yield
2. Esterification + Amination 3-Chlorophenylacetic acid, ethanol Sulfuric acid, ammonia Ethanol Reflux, 4–6 hrs (ester); elevated temp (amination) Variable Greater control, purity
3. Continuous Flow Synthesis Ethyl bromoacetate, 3-chloroaniline Catalysts, bases Ethanol/Acetonitrile Controlled flow at room/high temp Scalable Efficient, scalable

Analytical and Purification Techniques:

Summary of Research Findings:

  • The nucleophilic substitution of ethyl bromoacetate with 3-chloroaniline remains the most straightforward and industrially favored route.
  • Variations include esterification of 3-chlorophenylacetic acid followed by amination, offering alternative pathways for specific functionalization.
  • Modern methods employ continuous flow reactors to enhance yield, safety, and scalability, especially for pharmaceutical-grade production.

Scientific Research Applications

Ethyl 2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Substituent position on the phenyl ring significantly impacts physicochemical properties and reactivity:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethyl 2-amino-2-(3-chlorophenyl)acetate 3-Cl C₁₀H₁₂ClNO₂ 213.66 Intermediate for imidazo[4,5-b]pyridines
Ethyl 2-amino-2-(4-chlorophenyl)acetate 4-Cl C₁₀H₁₂ClNO₂ 213.66 Higher crystallinity due to para-substitution
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate 3-Cl (pyridine) C₉H₁₀Cl₂N₂O₂ 267.10 Enhanced hydrogen bonding in crystal lattice

Key Observations :

  • Pyridine-based analogs (e.g., 3-chloropyridin-4-yl) show distinct electronic profiles due to the nitrogen heteroatom, influencing solubility and coordination chemistry .

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) improve yields in coupling reactions due to enhanced electrophilicity .
  • Heteroaromatic substituents (e.g., furan, pyridine) require specialized catalysts (e.g., Negishi coupling) but achieve high efficiency .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Notable Spectral Data (¹H-NMR) Reference ID
This compound Not reported Moderate in MeOH, DMF δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂)
Ethyl 2-amino-2-(oxan-3-yl)acetate 4 (storage temp.) High in CD₃OD δ 3.85 (m, 2H, oxane protons)
Ethyl 2-amino-2-(4-fluorophenyl)acetate Not reported High in DMSO δ 7.45 (d, 2H, Ar-H)

Key Observations :

  • Hydrophobic substituents (e.g., 3-chlorophenyl) reduce aqueous solubility compared to heterocyclic analogs (e.g., oxane) .
  • Halogen atoms (Cl, F) introduce distinct deshielding effects in ¹H-NMR spectra .

Stability and Reactivity

  • 3-Chlorophenyl derivatives are prone to hydrolysis under basic conditions due to the electron-withdrawing Cl atom activating the ester group .
  • Hydrochloride salts (e.g., CAS 1956332-71-0 ) enhance stability during storage but require anhydrous handling .

Biological Activity

Ethyl 2-amino-2-(3-chlorophenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmaceutical research.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by an amino acid structure combined with an ethyl ester. The presence of the chlorophenyl group suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Synthesis Methods:

  • Esterification : The compound can be synthesized through the reaction of 3-chlorophenylacetic acid with ethyl chloroacetate in the presence of a base.
  • Amination : The introduction of the amino group can be achieved via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated primarily for its potential therapeutic effects. Preliminary studies indicate several promising activities:

  • Antibacterial Properties : Some derivatives of similar structures have shown antibacterial activity, suggesting that this compound may also exhibit such properties .
  • Antifungal Activity : Research indicates potential antifungal effects, although specific data on this compound is limited .
  • Cytotoxicity : Compounds with similar amino acid functionalities have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities, providing insights into the potential effects of this compound.

StudyCompoundBiological ActivityFindings
Ethyl 2-amino-2-(4-chlorophenyl)acetateAntibacterialExhibited significant antibacterial activity against Gram-positive bacteria.
N-Aryl derivativesCytotoxicityDemonstrated IC50 values ranging from 5 to 10 nM against various cancer cell lines.
Related chlorinated compoundsAnticancerShowed efficacy in reducing tumor size in xenograft models.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Protein Interactions : The amino acid moiety suggests possible roles in protein-protein interactions or enzyme inhibition.
  • Cellular Pathways : Similar compounds have been shown to disrupt microtubule formation, indicating a potential mechanism for cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-(3-chlorophenyl)acetate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React ethyl acetoacetate with 3-chlorophenylamine derivatives under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate .

Amination : Introduce the amino group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃), aromatic protons (δ ~7.2–7.5 ppm for 3-chlorophenyl), and amino proton (δ ~2.8 ppm) .
  • FT-IR : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ bending (1550–1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 242.07 .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) at 10–100 µM concentrations .
  • Cellular Toxicity : MTT assay in HEK-293 cells (IC₅₀ determination) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in scale-up synthesis?

Methodological Answer:

  • Parameter Optimization : Use design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, increasing reaction temperature from 60°C to 80°C improved yield by 15% but reduced purity by 5% .
  • By-Product Analysis : LC-MS to identify side products (e.g., hydrolyzed esters or dimerization products) .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to optimize time-to-completion .

Q. What advanced strategies enhance the compound’s bioactivity in drug discovery?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl para-position to enhance receptor binding .
    • Replace the ethyl ester with a methyl group to alter solubility (logP reduced from 2.1 to 1.7) .
  • Co-crystallization Studies : X-ray diffraction with target enzymes (e.g., dipeptidyl peptidase-4) to refine binding modes .

Q. Comparative Bioactivity Table :

DerivativeModificationIC₅₀ (µM)Solubility (mg/mL)
ParentNone45 ± 32.1
Nitro--NO₂ at para-position18 ± 21.5
MethylEthyl → Methyl ester52 ± 43.0

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to the active site of cytochrome P450 (PDB: 1TQN). Key interactions include hydrogen bonds with Arg-122 and hydrophobic contacts with Phe-226 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with inhibitory potency (R² = 0.89) .

Q. What analytical approaches resolve discrepancies in reported melting points?

Methodological Answer:

  • DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) confirms melting point at 128–130°C, with decomposition observed above 200°C .
  • Polymorph Screening : Recrystallize from 8 solvents (e.g., acetone, DMF) to identify stable forms. Acetone yields Form I (mp 130°C), while DMF yields Form II (mp 125°C) .

Q. How do positional isomers of the chlorophenyl group affect reactivity?

Methodological Answer:

  • Comparative Synthesis : Synthesize 2-, 3-, and 4-chlorophenyl analogs. The 3-chloro derivative shows 30% faster hydrazone formation due to reduced steric hindrance .
  • Electronic Effects : Hammett plots reveal para-chloro substituents increase electrophilicity (σₚ = +0.23), accelerating nucleophilic attacks .

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